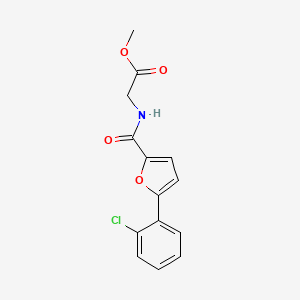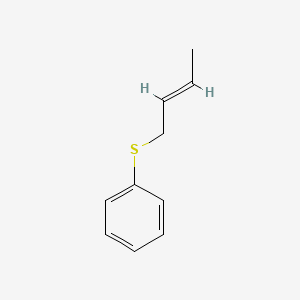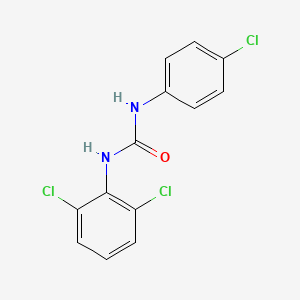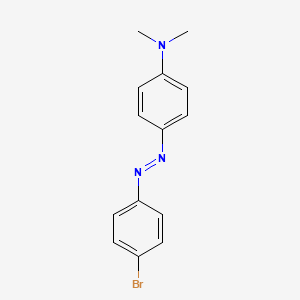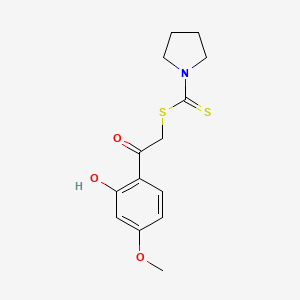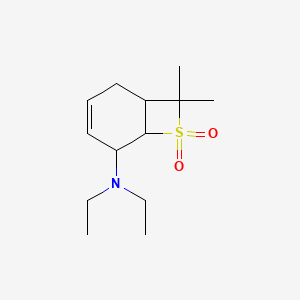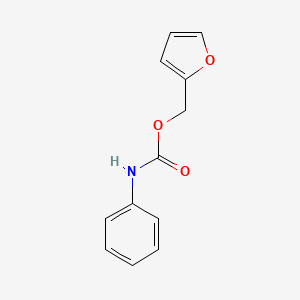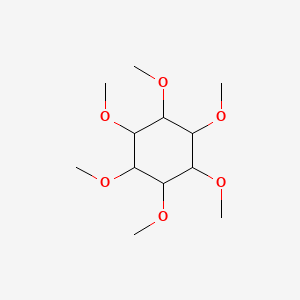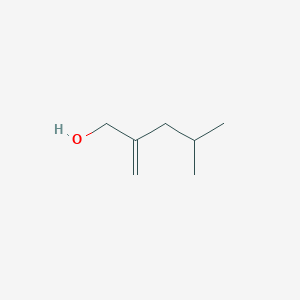
N-cyclohexyl(2-oxoimidazolidinyl)carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to the imidazolidine ring, which also contains a keto group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
The synthesis of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine typically involves the reaction of cyclohexyl isocyanate with an appropriate imidazolidine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
-
Synthetic Routes
Route 1: Cyclohexyl isocyanate reacts with 2-oxoimidazolidine in the presence of a base to form 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine.
Route 2: A two-step process where cyclohexylamine is first reacted with phosgene to form cyclohexyl isocyanate, which is then reacted with 2-oxoimidazolidine.
-
Reaction Conditions
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Análisis De Reacciones Químicas
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents.
Products: Oxidation may lead to the formation of corresponding imidazolidinone derivatives with altered functional groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed under anhydrous conditions.
Products: Reduction can yield amine derivatives of the compound.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are carried out in the presence of a base.
Products: Substitution reactions can introduce halogen atoms into the imidazolidine ring.
Aplicaciones Científicas De Investigación
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its role in drug delivery systems.
-
Industry
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
-
Molecular Targets
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate signal transduction.
-
Pathways Involved
- May influence pathways related to cell growth and differentiation.
- Could affect signaling cascades involved in immune responses.
Comparación Con Compuestos Similares
1-(Cyclohexylcarbamoyl)-2-oxoimidazolidine can be compared with other imidazolidinone derivatives to highlight its unique properties.
-
Similar Compounds
1-(Phenylcarbamoyl)-2-oxoimidazolidine: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(Methylcarbamoyl)-2-oxoimidazolidine: Contains a methyl group, leading to different chemical and physical properties.
-
Uniqueness
- The cyclohexyl group imparts distinct steric and electronic effects.
- Exhibits unique reactivity and interaction profiles compared to its analogs.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C10H17N3O2/c14-9-11-6-7-13(9)10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)(H,12,15) |
Clave InChI |
ZDNNBQVWYCAOLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


